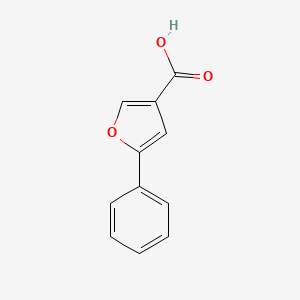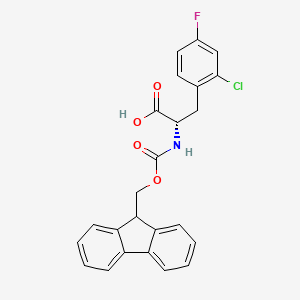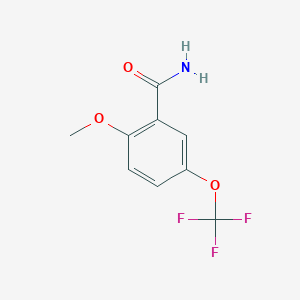![molecular formula C17H14BrN3O2 B2815085 5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide CAS No. 1421584-20-4](/img/structure/B2815085.png)
5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-bromo-N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)furan-2-carboxamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .
Scientific Research Applications
Antiprotozoal and Antimalarial Activity
Compounds with structural features similar to the queried chemical have been synthesized and evaluated for their antiprotozoal and antimalarial activities. For instance, derivatives of imidazo[1,2-a]pyridines have shown strong DNA affinities and potent in vitro activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, indicating their potential as therapeutic agents for protozoal infections and malaria (Ismail et al., 2004).
Anti-Avian Influenza Virus Activity
Research on heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone has revealed promising antiviral activity against the H5N1 avian influenza virus. This suggests that structurally related compounds might also possess antiviral properties that could be exploited for the development of new antiviral drugs (Flefel et al., 2012).
Enhancing Cellular Uptake of DNA-Binding Oligomers
Modifications of certain chemical structures have been found to enhance the cellular uptake and biological activity of pyrrole–imidazole (Py–Im) hairpin polyamides, which are programmable DNA-binding oligomers capable of modulating gene expression. This area of research indicates potential applications in gene therapy and molecular biology tools (Meier et al., 2012).
Synthesis of Heterocyclic Compounds
The queried compound is structurally related to pyrrolo[1,2-a]imidazoles and pyrrolo[1,2-a]pyrimidinediones, which have been synthesized through various chemical reactions, demonstrating the versatility of these frameworks in synthesizing a wide range of heterocyclic compounds. These compounds find applications in pharmaceuticals, agrochemicals, and materials science (Stájer et al., 2006).
Anticancer and Anti-Inflammatory Applications
Similar compounds have been synthesized and evaluated for their anticancer and anti-inflammatory activities, showcasing the potential of such molecules in medicinal chemistry for developing new therapeutic agents (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
The primary target of this compound is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in the regulation of cell survival and death, inflammation, and immunity .
Mode of Action
The compound interacts with RIPK1 by binding to its allosteric pocket . This interaction inhibits the kinase activity of RIPK1, thereby preventing the initiation of necroptosis, a form of programmed cell death .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis pathway . Necroptosis is a form of cell death that is distinct from apoptosis and is associated with inflammation. By inhibiting RIPK1, the compound prevents the initiation of necroptosis, thereby potentially mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers .
Pharmacokinetics
These studies typically aim to determine the oral exposure of the compound, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of necroptosis . By preventing this form of cell death, the compound can potentially mitigate the effects of diseases associated with necroptosis, such as certain inflammatory diseases, neurodegenerative diseases, and cancers .
properties
IUPAC Name |
5-bromo-N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O2/c18-15-7-6-14(23-15)17(22)20-12-4-1-3-11(9-12)13-10-19-16-5-2-8-21(13)16/h1,3-4,6-7,9-10H,2,5,8H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDIZVAABVDGBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

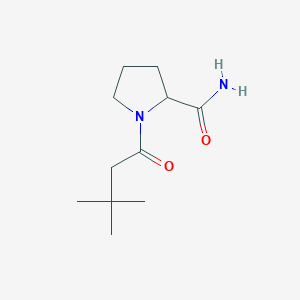
![1-[4-(isobutyrylamino)benzoyl]-N-isopropylpiperidine-3-carboxamide](/img/structure/B2815004.png)
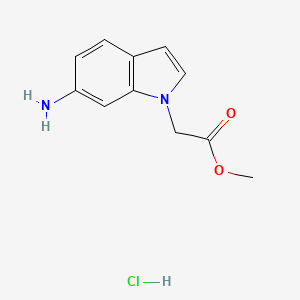
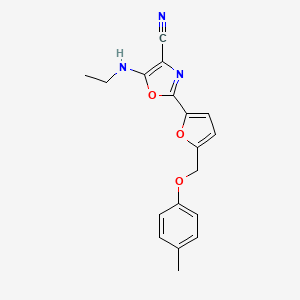
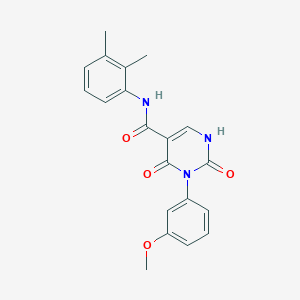
![2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2815009.png)

![8-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2815017.png)
